

Unveiling the Selectivity of BLK Degradar 1: A Technical Overview

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Compound of Interest

Compound Name: *BLK degrader 1*

Cat. No.: *B12381218*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the selectivity profile of **BLK degrader 1**, a molecule identified as a selective degrader of the B-lymphoid tyrosine kinase (BLK). While detailed quantitative data and specific experimental protocols from the primary literature are not publicly available within the scope of this search, this document synthesizes the available information on BLK function and the characteristics of **BLK degrader 1** to provide a foundational understanding for research and drug development professionals.

Introduction to BLK and its Role in B-Cell Signaling

B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-lymphocyte development, differentiation, and activation. Dysregulation of BLK has been associated with autoimmune diseases and certain types of cancer, making it an attractive therapeutic target.

BLK Degradar 1: A Novel Approach to Target BLK

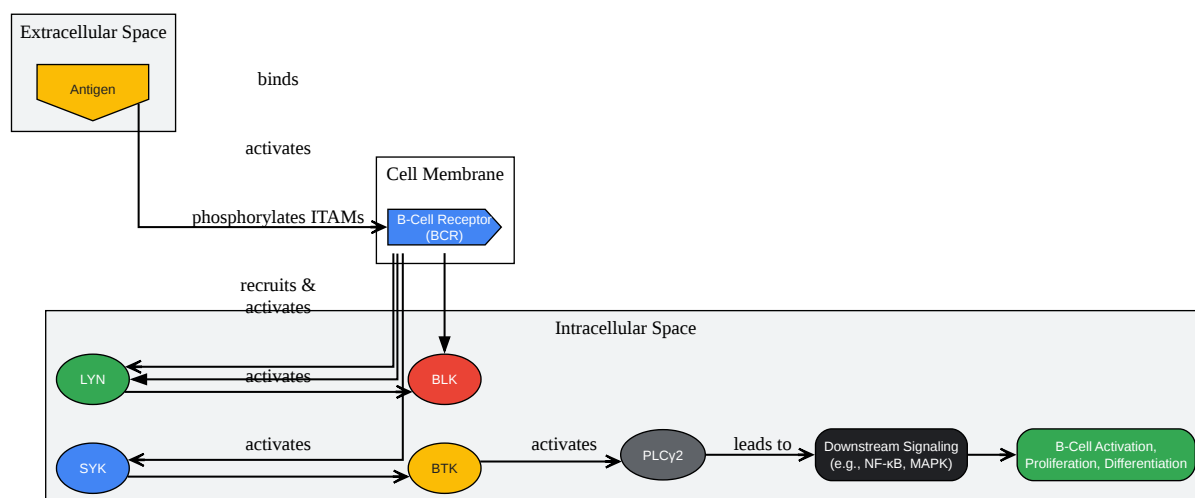
BLK degrader 1, also referred to as compound 9 in initial discovery literature, is a small molecule designed to selectively induce the degradation of the BLK protein. This targeted protein degradation approach offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the kinase activity. By removing the entire protein, degraders

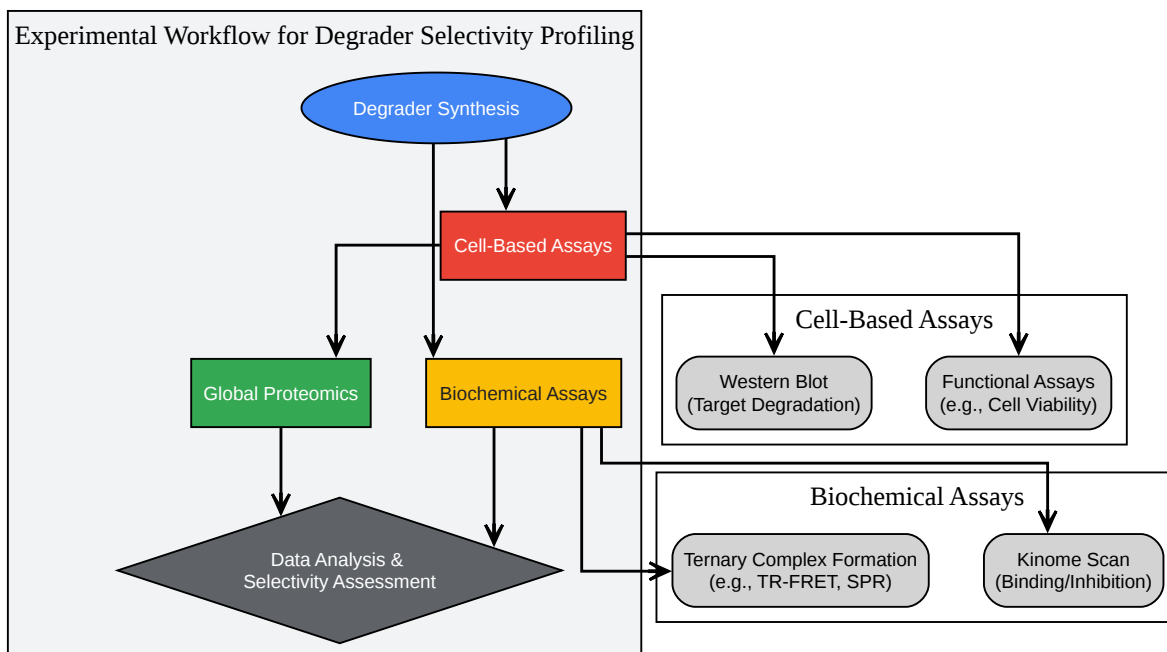
can potentially lead to a more profound and durable biological effect and may overcome resistance mechanisms associated with kinase inhibitors.

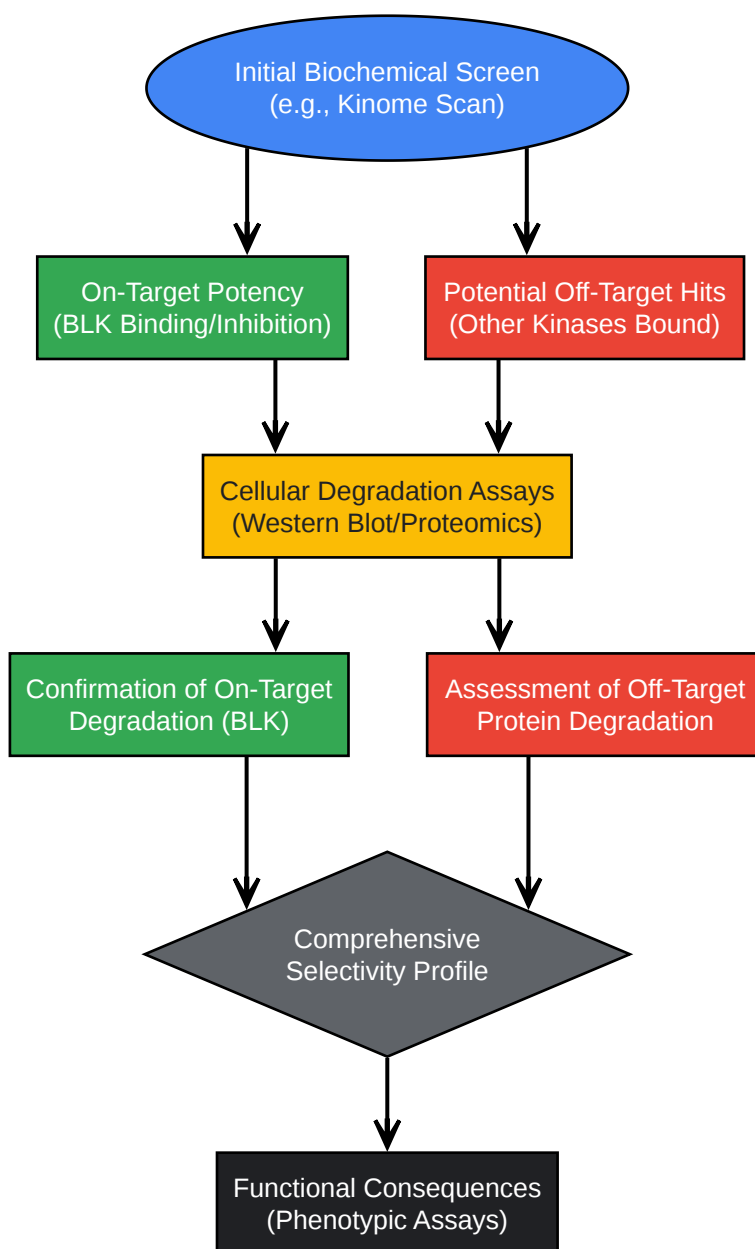
The primary scientific literature identifying this molecule is: Fu T, et al. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. Eur J Med Chem. 2023 Aug 5;256:115460.[1]

The BLK Signaling Pathway

The following diagram illustrates a simplified representation of the BLK signaling pathway, highlighting its central role in B-cell activation.







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References

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